Technical Whitepaper: Chemical Properties, Synthesis, and Mechanistic Profiling of 2-Amino-4H-3,1-benzoxazin-4-one (CAS 15607-11-1)
Technical Whitepaper: Chemical Properties, Synthesis, and Mechanistic Profiling of 2-Amino-4H-3,1-benzoxazin-4-one (CAS 15607-11-1)
Executive Summary
In the landscape of medicinal chemistry and targeted drug discovery, the benzoxazinone scaffold represents a highly versatile and privileged pharmacophore. Specifically, 2-amino-4H-3,1-benzoxazin-4-one (CAS 15607-11-1) has emerged as a critical mechanism-based inhibitor of serine proteases. By structurally mimicking the peptide bonds naturally targeted by these enzymes, this compound acts as a "suicide substrate," forming a stable acyl-enzyme intermediate that effectively halts enzymatic activity.
This whitepaper provides an in-depth technical analysis of the physicochemical properties, synthetic methodologies, and the precise biochemical mechanisms by which 2-amino-4H-3,1-benzoxazin-4-one and its derivatives inhibit key therapeutic targets, including the complement C1r serine protease and human leukocyte elastase (HLE).
Physicochemical Profiling and Structural Dynamics
Understanding the baseline chemical properties of 2-amino-4H-3,1-benzoxazin-4-one is essential for predicting its behavior in both synthetic workflows and biological assays. The molecule consists of a benzene ring fused to a six-membered 1,3-oxazine ring containing a carbonyl group at the 4-position and an amino group at the 2-position.
The electrophilicity of the C4 carbonyl is the primary driver of its biological activity. The electron-donating nature of the 2-amino group modulates this electrophilicity, striking a delicate balance: it makes the ring stable enough to resist rapid spontaneous hydrolysis in aqueous media, yet reactive enough to undergo nucleophilic attack by the active-site serine of target proteases [1].
Quantitative Data Summary
| Property | Value | Causality / Significance |
| CAS Registry Number | 15607-11-1 | Unique identifier for literature and regulatory cross-referencing. |
| Molecular Formula | C8H6N2O2 | Defines the core scaffold prior to derivatization. |
| Molecular Weight | 162.15 g/mol | Low molecular weight ensures high ligand efficiency (LE) during hit-to-lead optimization. |
| Topological Polar Surface Area (TPSA) | 64.7 Ų | Optimal for membrane permeability; falls within the Lipinski Rule of 5 parameters. |
| XLogP3 | 0.7 | Indicates moderate lipophilicity, suitable for aqueous assay solubility while maintaining target affinity. |
| Hazard Classification | H302, H315, H319, H335 | Harmful if swallowed; causes skin/eye irritation. Necessitates standard PPE and fume hood handling. |
Data sourced from the PubChem Compound Database [1].
Synthetic Methodologies and Strategic Derivatization
The Cyanogen Bromide Route (Unsubstituted 2-Amino)
For the synthesis of the base compound (CAS 15607-11-1), the direct cyclization of anthranilic acid with cyanogen bromide (CNBr) in an aqueous alkaline medium is the most atom-economical route. The base deprotonates the amine, facilitating nucleophilic attack on the nitrile carbon of CNBr, followed by intramolecular cyclization.
The Urea Cyclization Route (Substituted Derivatives)
To synthesize derivatives with enhanced target selectivity (e.g., alkylated or arylated 2-amino groups), a two-step urea intermediate route is superior. An appropriately substituted methyl anthranilate is reacted with an isocyanate to form a urea intermediate.
Causality in Reagent Selection: The choice of cyclization reagent for the urea intermediate is critical. While concentrated sulfuric acid ( H2SO4 ) is effective for robust substrates, it can degrade sensitive functional groups. For labile substrates, a milder two-step procedure is preferred: ester hydrolysis via NaOH , followed by dehydrative ring closure using 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI) [2]. EDCI activates the carboxylic acid, driving the intramolecular attack by the urea oxygen without the need for harsh acidic conditions.
Caption: Synthetic pathways for 2-amino-4H-3,1-benzoxazin-4-one generation via urea intermediates.
Protocol 1: Self-Validating Synthesis of 2-Amino-4H-3,1-benzoxazin-4-one
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Reaction Setup : Dissolve 10 mmol of anthranilic acid in 20 mL of 1M NaOH (aq) and cool to 0°C in an ice bath.
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Reagent Addition : Slowly add 11 mmol of cyanogen bromide (CNBr) dropwise under vigorous stirring. Caution: CNBr is highly toxic; perform strictly in a fume hood.
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Cyclization : Allow the reaction to stir for 2 hours at room temperature. The product will begin to precipitate as a white/pale-yellow solid.
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Validation Step 1 (In-Process) : Spot the reaction mixture on a TLC plate (Silica gel, Hexane:EtOAc 7:3). The disappearance of the highly fluorescent anthranilic acid spot confirms reaction completion.
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Isolation : Filter the precipitate under vacuum, wash with ice-cold water (3 x 10 mL) to remove unreacted salts, and dry under high vacuum.
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Validation Step 2 (Product Integrity) : Analyze via 1H -NMR (DMSO- d6 ). The absence of the carboxylic acid proton (~11 ppm) and the presence of a broad singlet for the NH2 group (~7.5 ppm) validates successful ring closure.
Mechanism of Action: Acyl-Enzyme Inhibition
The therapeutic utility of 4H-3,1-benzoxazin-4-ones lies in their ability to act as mechanism-based (suicide) inhibitors of serine proteases. Serine proteases (e.g., C1r, chymotrypsin, elastase) utilize a catalytic triad (typically Ser-His-Asp) to cleave peptide bonds.
The Mechanistic Cascade:
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Recognition & Binding : The benzoxazinone scaffold mimics the natural peptide substrate. Substituents on the benzene ring or the 2-amino group dictate the affinity for the specific enzyme's S1 binding pocket.
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Nucleophilic Attack : The hydroxyl group of the active-site serine (e.g., Ser195) executes a nucleophilic attack on the highly polarized C4 carbonyl of the benzoxazinone ring.
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Ring Cleavage : This attack forms a transient tetrahedral intermediate, which rapidly collapses, breaking the endocyclic C-O bond.
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Acyl-Enzyme Formation : The enzyme is now covalently trapped as an acyl-enzyme complex.
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Slow Deacylation : Unlike natural peptide substrates where the acyl-enzyme intermediate is rapidly hydrolyzed by water to regenerate the active enzyme, the steric bulk and electronic properties of the opened benzoxazinone ring severely hinder the entry and activation of a water molecule. This results in a drastically reduced deacylation rate ( kdeacyl ), effectively paralyzing the enzyme for hours to days [3].
Caption: Mechanism-based acyl-enzyme inhibition of serine proteases by benzoxazinones.
Pharmacological Applications and Target Selectivity
By modifying the 2-amino group and the benzenoid core, researchers have tuned this scaffold to selectively target specific proteases involved in severe pathologies.
Complement C1r Serine Protease
The complement system is a critical component of innate immunity, but its overactivation by β -amyloid plaques is a major contributing pathway to the neuroinflammation seen in Alzheimer's disease. The C1r enzyme initiates this cascade. 2-Amino-4H-3,1-benzoxazin-4-one derivatives (particularly those with halogenated aryl groups at the 2-amino position, such as 7-chloro-2-[(2-iodophenyl)amino]benz[d][1,3]oxazin-4-one) have shown exceptional potency and selectivity for C1r over off-target proteases like trypsin[2].
Human Leukocyte Elastase (HLE) and Chymotrypsin
HLE is implicated in tissue-destructive diseases such as pulmonary emphysema and cystic fibrosis. Benzoxazinones act as potent inhibitors of HLE and chymotrypsin. The selectivity between HLE and chymotrypsin can be modulated by the steric bulk of the 2-substituent; bulky aromatic groups tend to favor chymotrypsin, while smaller, aliphatic or specific heteroatom substitutions can pivot selectivity toward HLE [4].
Comparative Inhibitory Activity
| Target Enzyme | Pathological Implication | Typical IC50 / Ki Range for Optimized Derivatives | Reference |
| C1r Serine Protease | Alzheimer's Disease, Inflammation | 10 - 50 nM | [2] |
| Human Leukocyte Elastase | Emphysema, Cystic Fibrosis | 50 - 200 nM | [4] |
| α -Chymotrypsin | Pancreatic disorders | 5 - 10 μ M | [5] |
Experimental Assays: Kinetic Validation
To prove the mechanism of action and determine the potency of synthesized derivatives, a continuous fluorogenic kinetic assay is required. The following protocol is designed to be self-validating by incorporating a dilution step to differentiate between reversible and irreversible (mechanism-based) inhibition.
Protocol 2: Self-Validating Serine Protease Inhibition Assay
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Buffer Preparation : Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100 to prevent non-specific aggregation).
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Enzyme and Substrate Setup : Reconstitute the target enzyme (e.g., purified human C1r or HLE) to a working concentration of 2 nM. Prepare a fluorogenic substrate (e.g., Z-Gly-Arg-AMC for C1r) at 5×Km .
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Inhibitor Incubation : In a 96-well black microplate, incubate the enzyme with varying concentrations of the benzoxazinone inhibitor (0.1 nM to 10 μ M) for exactly 15 minutes at 37°C.
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Reaction Initiation : Add the fluorogenic substrate to all wells using a multichannel pipette to initiate the reaction.
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Kinetic Readout : Monitor the release of AMC (excitation 380 nm, emission 460 nm) continuously for 30 minutes using a microplate reader.
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Validation Step (Reversibility Check) : To confirm the covalent acyl-enzyme mechanism, take a sample from the 10μM inhibitor well (where activity is 0%) and dilute it 100-fold into assay buffer containing substrate. If the enzyme remains inactive over 2 hours, the inhibition is confirmed as irreversible/mechanism-based, validating the benzoxazinone ring-opening cascade.
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Data Analysis : Calculate the pseudo-first-order rate constant ( kobs ) from the progress curves, and plot kobs vs. [Inhibitor] to determine the inactivation rate ( kinact ) and the binding affinity ( Ki ).
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 9834041, 2-amino-4H-3,1-benzoxazin-4-one." PubChem, [Link].
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Hays, Sheryl J., et al. "2-Amino-4H-3,1-benzoxazin-4-ones as Inhibitors of C1r Serine Protease." Journal of Medicinal Chemistry, vol. 41, no. 7, 1998, pp. 1060-1067. [Link].
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Gütschow, Michael, et al. "2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities." Molecules, vol. 12, no. 8, 2007, pp. 1822-1835. [Link].
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BRENDA Enzyme Database. "Information on EC 3.4.21.37 - leukocyte elastase." BRENDA, [Link].
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Teshima, T., et al. "Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of α -Chymotrypsin Inhibitors." Journal of Biological Chemistry, vol. 257, 1982, pp. 5085-5091. [Link].
